![molecular formula C9H7NO B12910186 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine CAS No. 350027-29-1](/img/structure/B12910186.png)
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine is a heterocyclic compound that contains fused rings of cyclobutane, pyrrole, and oxazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine can be achieved through various methods. One common approach involves the tandem heterocyclization of substrates using 2-aminoethanols. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in a benzene medium in the presence of cation exchange resin KU-2 to yield substituted pyrrolobenzoxazoles . Another method involves the photocyclization of 2,5-dimethyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione in dichloromethane using irradiation at specific wavelengths .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of suitable catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine has several scientific research applications across different fields:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo C-H activation and cyclization reactions, which are promoted by visible light and do not require a catalyst . These reactions result in the formation of new C-O bonds and the generation of biologically important 1,3-oxazines.
Comparación Con Compuestos Similares
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine can be compared with other similar heterocyclic compounds, such as pyrrolo[2,1-b]oxazoles and pyrrolo[2,1-c][1,4]oxazines . These compounds share similar structural features but differ in the arrangement of their fused rings and the types of reactions they undergo. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties.
List of Similar Compounds
- Pyrrolo[2,1-b]oxazole
- Pyrrolo[2,1-c][1,4]oxazine
- Pyrrolo[1,2-a][1,4]benzoxazine
Propiedades
Número CAS |
350027-29-1 |
|---|---|
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
8-oxa-1-azatricyclo[5.4.0.02,5]undeca-2,4,6,10-tetraene |
InChI |
InChI=1S/C9H7NO/c1-4-10-8-3-2-7(8)6-9(10)11-5-1/h1-4,6H,5H2 |
Clave InChI |
BSMSSTYGORKOHU-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN2C3=CC=C3C=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


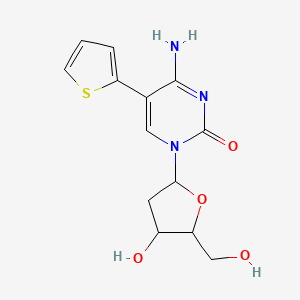
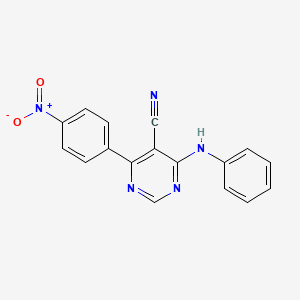
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
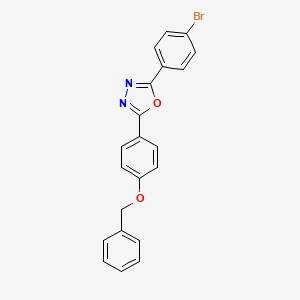
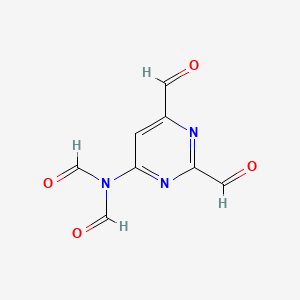

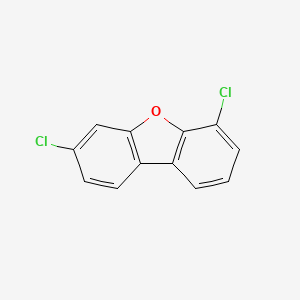

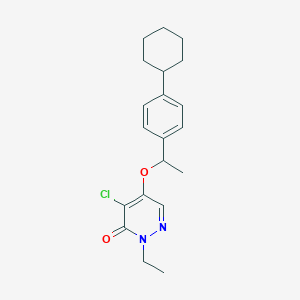
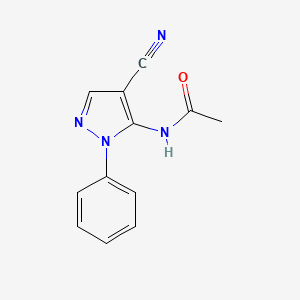
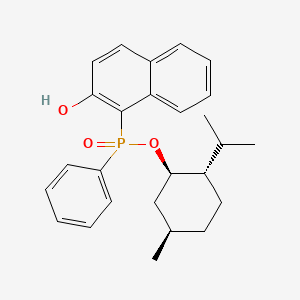
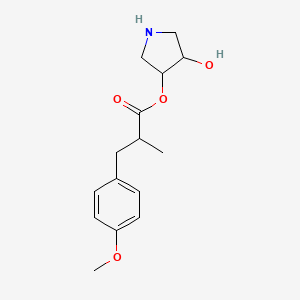

![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
